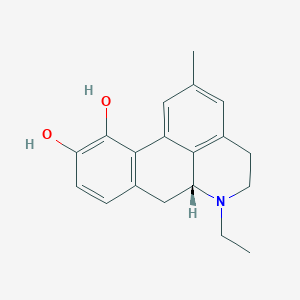
N-Ethyl-2-methylnorapomorphine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-methylnorapomorphine hydrochloride is a synthetic compound belonging to the class of aporphine alkaloids. It is structurally related to apomorphine, a well-known dopamine agonist. This compound has garnered interest due to its potential pharmacological activities, particularly in the modulation of dopamine receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-methylnorapomorphine hydrochloride typically involves the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. An alternative approach involves direct N-substitution on the aporphine backbone . The reaction conditions often include the use of strong acids and controlled temperatures to facilitate the rearrangement and substitution processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-methylnorapomorphine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-Ethyl-2-methylnorapomorphine hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of aporphine alkaloids and their derivatives.
Biology: Investigated for its effects on dopamine receptors, particularly in the context of neurological disorders.
Medicine: Potential therapeutic applications in the treatment of Parkinson’s disease and other dopamine-related conditions.
Industry: May be used in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
The mechanism of action of N-Ethyl-2-methylnorapomorphine hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction can modulate neurotransmission and influence various physiological processes, particularly those related to motor control and behavior .
Comparison with Similar Compounds
Apomorphine: A well-known dopamine agonist with similar structural features.
N-Methyl-2-pyrrolidone: Although not structurally similar, it shares some pharmacological properties in terms of receptor interaction.
Uniqueness: N-Ethyl-2-methylnorapomorphine hydrochloride is unique due to its specific N-ethyl and 2-methyl substitutions, which may confer distinct pharmacological properties compared to other aporphine derivatives. These structural modifications can influence its binding affinity and selectivity for dopamine receptor subtypes, potentially offering advantages in therapeutic applications.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(6aR)-6-ethyl-2-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C19H21NO2/c1-3-20-7-6-13-8-11(2)9-14-17(13)15(20)10-12-4-5-16(21)19(22)18(12)14/h4-5,8-9,15,21-22H,3,6-7,10H2,1-2H3/t15-/m1/s1 |
InChI Key |
VNGYREUWVHTKAV-OAHLLOKOSA-N |
Isomeric SMILES |
CCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O |
Canonical SMILES |
CCN1CCC2=C3C1CC4=C(C3=CC(=C2)C)C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



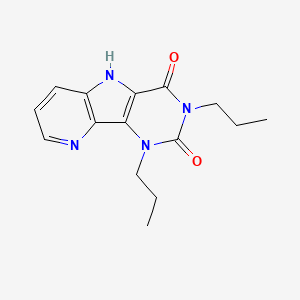
![2-chloro-3-[(6-chloropyridin-3-yl)methoxy]-5-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B10791359.png)
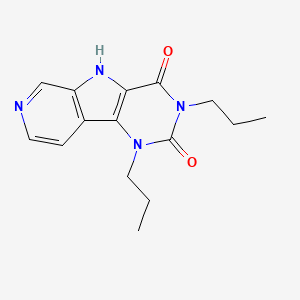
![3-Methyl-7-[(4-phenylpiperazin-1-yl)methyl]-2-pyrrolidin-1-yl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B10791368.png)
![13-Propoxy-3,5-dipropyl-3,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B10791371.png)


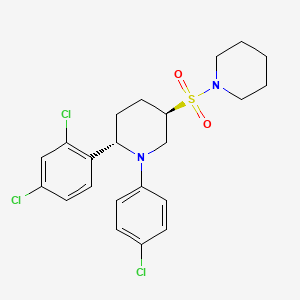

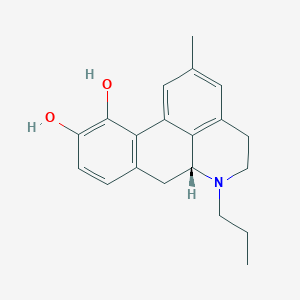
![(2S)-2-{[4-(6-Bromoquinolin-2-yl)piperazin-1-yl]methyl}-8-methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791403.png)
![(2S)-8-Methyl-2-({4-[6-(trifluoromethoxy)quinolin-2-yl]piperazin-1-yl}methyl)-2,3-dihydro-[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791406.png)
![2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile](/img/structure/B10791409.png)
